2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride

Description

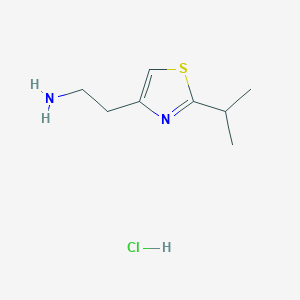

2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride (CAS RN: 1269288-69-8 and 1185293-85-9) is a hydrochloride salt of a substituted thiazole derivative. Its molecular structure comprises a 1,3-thiazole core with an isopropyl group at the 2-position and an ethanamine side chain at the 4-position. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the compound for storage and handling . The compound is listed in reagent catalogs (e.g., Combi-Blocks) with a purity of 95%, indicating its use as a synthetic intermediate in pharmaceutical or materials science research .

Properties

IUPAC Name |

2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFLKKNVXIKSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used as reagents in the synthesis of heteroarylmethyl amides.

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of heteroarylmethyl amides, which are used as hdl-raising agents. This suggests that it may have an impact on lipid metabolism, but more research is needed to confirm this.

Result of Action

Similar compounds are known to be used in the synthesis of heteroarylmethyl amides, which are used as hdl-raising agents. This suggests that it may have a role in lipid metabolism.

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely depending on the specific structure of the thiazole compound.

Cellular Effects

Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride are not currently known. Thiazoles can be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors.

Biological Activity

2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₉H₁₃ClN₂S

- Molecular Weight : 206.74 g/mol

- CAS Number : 1060817-06-2

Biological Activity Overview

Research has indicated that compounds containing thiazole rings exhibit a range of biological activities, including antibacterial and antifungal properties. The specific biological activities of this compound have been evaluated in several studies.

Antimicrobial Activity

A study published in MDPI examined the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated moderate to low activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Escherichia coli | 0.47–0.94 mg/mL | >1 mg/mL |

| Salmonella Typhimurium | 0.23 mg/mL | 0.47 mg/mL |

The most sensitive strain was Bacillus cereus, while Escherichia coli exhibited resistance .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungi:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.11 | 0.23 |

| Aspergillus niger | 0.11 | 0.23 |

| Penicillium funiculosum | 0.17 | 0.23 |

These findings show that the compound exhibits significant antifungal activity, comparable to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring can significantly influence the biological activity of the compound. For instance, the introduction of halogen substituents enhances antimicrobial efficacy while certain electron-donating groups may reduce it .

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical and laboratory settings:

- Study on Antibacterial Efficacy : A study conducted on a series of thiazole derivatives found that those with a specific substitution pattern showed enhanced activity against multi-drug resistant strains of bacteria, highlighting the potential for developing new therapeutic agents based on this scaffold .

- Antifungal Screening : In a comparative study assessing various antifungal agents, compounds similar to this compound were shown to outperform traditional antifungals in inhibiting fungal growth in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Derivatives

Chlorophenyl-Substituted Thiazoles

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS RN: 690632-35-0): Structural Differences: A chlorophenyl group replaces the isopropyl substituent at the thiazole 2-position. The methanamine (CH2NH2) side chain is shorter than the ethanamine (CH2CH2NH2) in the target compound. Physicochemical Properties: Higher melting point (268°C) compared to the 3-chlorophenyl analog (203–204°C), suggesting stronger crystal packing due to para-substitution .

Carboxylic Acid and Aldehyde Derivatives

- 4-Isopropyl-1,3-thiazole-2-carbaldehyde (CAS RN: 184154-42-5) and 2-Isopropyl-1,3-thiazole-4-carboxylic acid (CAS RN: 234445-61-5): Functional Groups: The aldehyde (-CHO) and carboxylic acid (-COOH) groups introduce distinct reactivity profiles. The aldehyde enables nucleophilic additions, while the carboxylic acid allows for salt formation or conjugation.

Ethanamine Hydrochlorides with Heterocyclic Cores

1-(Thiazol-2-yl)ethanamine dihydrochloride (CAS RN: 92932-33-7):

- Structural Differences : The ethanamine group is attached to the thiazole 2-position instead of the 4-position. The dihydrochloride salt may confer higher solubility but could complicate crystallization .

- Biological Relevance : Positional isomerism impacts molecular recognition in receptor-binding assays, as seen in similar thiazole-based bioactive compounds .

[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride (CAS RN: 1082584-63-1):

- Heterocycle Variation: The oxadiazole core replaces thiazole, altering electronic properties. Oxadiazoles are known for metabolic stability in drug design, suggesting divergent applications compared to thiazole derivatives .

Physicochemical and Regulatory Comparisons

Hydrogen Bonding and Crystal Packing

The hydrochloride salt participates in ionic and hydrogen-bonding interactions, as inferred from Etter’s graph set analysis . In contrast, chlorophenyl-substituted analogs exhibit stronger π-π stacking due to aromatic rings, explaining their higher melting points .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(2-isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride?

Answer:

For structural elucidation, employ 1H/13C NMR to confirm the thiazole ring and isopropyl/ethylamine substituents. FT-IR can identify functional groups (e.g., C-S, N-H stretches). Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns. Ensure sample purity via HPLC (C18 column, 0.1% TFA in mobile phase) to avoid spectral interference from impurities. Store the compound in a desiccator to prevent hygroscopic degradation, as hydrochloride salts often absorb moisture .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Answer:

Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve bond angles, torsional strain, and hydrogen bonding. Use high-resolution data (d-spacing < 0.8 Å) to refine the thiazole ring’s planarity and confirm the isopropyl group’s stereochemistry. Validate the structure using R-factors (R1 < 5%) and check for disorder using the ADDSYM algorithm in PLATON .

Basic: What safety protocols are critical when handling this compound?

Answer:

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine/hydrochloride aerosolization. Store at 2–8°C under inert gas (argon) to prevent decomposition. Refer to GHS guidelines for emergency procedures (e.g., H315/H319: skin/eye irritation) and dispose of waste via certified chemical disposal services .

Advanced: How can hydrogen-bonding networks in the crystal structure inform solubility and stability?

Answer:

Analyze hydrogen bonds using graph set analysis (e.g., Etter’s rules) to identify motifs like D(2) chains or R22(8) rings . Strong N–H∙∙∙Cl interactions between the ethanamine hydrochloride and thiazole ring may enhance lattice stability but reduce aqueous solubility. Use Hirshfeld surface analysis to quantify intermolecular contacts and correlate with dissolution kinetics .

Basic: What synthetic routes are feasible for thiazole-containing compounds like this?

Answer:

The thiazole core can be synthesized via Hantzsch thiazole synthesis (α-haloketone + thiourea) or cyclization of thioamides . Optimize yield by controlling temperature (70–90°C) and solvent (ethanol/THF). For the isopropyl group, employ Friedel-Crafts alkylation or Grignard reactions , followed by hydrochloride salt formation using HCl gas .

Advanced: How to address discrepancies in crystallographic data from different refinement methods?

Answer:

Compare residual density maps (e.g., peaks > 0.5 eÅ−3 suggest missed disorder) between SHELXL and other software (e.g., OLEX2). Use TWINABS to correct for twinning artifacts. Cross-validate with DFT calculations (B3LYP/6-31G*) to assess geometric consistency. Publish validation reports via CIF check to ensure compliance with IUCr standards .

Basic: How to determine purity and stability under varying storage conditions?

Answer:

Use TLC (silica gel, chloroform:methanol 9:1) for rapid purity checks. Quantify degradation products via LC-MS with a calibration curve. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Avoid prolonged exposure to light, as thiazoles may undergo photochemical ring-opening .

Advanced: What strategies improve regioselectivity in thiazole functionalization?

Answer:

For C4-ethylamine substitution, use directed ortho-metalation (LDA, −78°C) to avoid competing C5 reactivity. Protecting groups (e.g., Boc on the amine) can sterically guide electrophilic attack. Monitor reaction progress with in-situ IR to detect intermediates. Post-functionalization, confirm regiochemistry via NOESY NMR to validate spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.